Product packaging for 4,4'-Bis[3-iodo-2,5-dimethylthiophene](Cat. No.:)

4,4'-Bis[3-iodo-2,5-dimethylthiophene]

Cat. No.: B428790
M. Wt: 474.2g/mol
InChI Key: SKMBNYLHMCXHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Bis[3-iodo-2,5-dimethylthiophene] is a high-value synthetic intermediate designed for advanced materials chemistry and organic electronics research. This compound features a central bithiophene core strategically functionalized with iodine atoms at the 3-positions and methyl groups at the 2,5-positions. The iodine substituents make it an excellent precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of extended π-conjugated oligomeric and polymeric architectures. The methyl groups contribute to enhanced solubility and influence the packing of the molecular structure in the solid state. Researchers primarily utilize this reagent in the development of organic semiconductors, photochromic materials, and as a building block for more complex heterocyclic systems. Its structure is closely related to bisthienylethene (BTE) derivatives, a class of compounds known for their exceptional thermal stability and fatigue resistance, which are critical for applications in molecular switches and optical data storage. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12I2S2 B428790 4,4'-Bis[3-iodo-2,5-dimethylthiophene]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12I2S2

Molecular Weight

474.2g/mol

IUPAC Name

3-iodo-4-(4-iodo-2,5-dimethylthiophen-3-yl)-2,5-dimethylthiophene

InChI

InChI=1S/C12H12I2S2/c1-5-9(11(13)7(3)15-5)10-6(2)16-8(4)12(10)14/h1-4H3

InChI Key

SKMBNYLHMCXHLF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C)I)C2=C(SC(=C2I)C)C

Canonical SMILES

CC1=C(C(=C(S1)C)I)C2=C(SC(=C2I)C)C

Origin of Product

United States

Synthetic Methodologies for 4,4 Bis 3 Iodo 2,5 Dimethylthiophene and Its Precursors

Precursor Synthesis: Regioselective Iodination of Dimethylthiophenes

The creation of the target molecule fundamentally relies on the successful synthesis of its iodinated monomeric precursor. This section explores the regioselective iodination of 2,5-dimethylthiophene (B1293386) to yield the essential building block, 3-iodo-2,5-dimethylthiophene.

Synthesis of 3-Iodo-2,5-dimethylthiophene from 2,5-Dimethylthiophene

The direct iodination of 2,5-dimethylthiophene is an electrophilic aromatic substitution reaction. The methyl groups at the C2 and C5 positions block the highly reactive α-positions of the thiophene (B33073) ring, thereby directing electrophilic attack to the β-positions (C3 and C4). A common and effective method for this transformation involves the use of N-iodosuccinimide (NIS) as the iodinating agent. researchgate.net

The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and performed in a suitable solvent like ethanol. researchgate.net This approach provides a clean and efficient route to the desired 3-iodo-2,5-dimethylthiophene, often yielding pure products that require minimal further purification. researchgate.net The regioselectivity is high due to the electronic and steric directing effects of the existing methyl groups.

Table 1: Reagents and Conditions for the Synthesis of 3-Iodo-2,5-dimethylthiophene

Starting Material Reagent Catalyst Solvent Outcome
2,5-Dimethylthiophene N-Iodosuccinimide (NIS) p-Toluenesulfonic acid (TsOH) Ethanol High yield of 3-iodo-2,5-dimethylthiophene

Exploration of Alternative Iodination Protocols for Thiophene Derivatives

While NIS is a highly effective reagent, a variety of other iodination protocols have been developed for thiophene and its derivatives, reflecting the broad importance of iodinated heterocycles as synthetic intermediates. researchgate.net These methods offer alternatives that may be advantageous depending on substrate reactivity and desired scale.

Historically, direct iodination was achieved using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric or iodic acid, or mercury(II) oxide. ic.ac.uk More contemporary and environmentally benign methods have emerged. For instance, the use of zeolites as catalysts for direct iodination with I₂ or ICl has been explored, offering a heterogeneous catalytic system that can simplify product work-up. ic.ac.uk

Another powerful approach involves using a combination of an iodide salt (like KI) with an oxidant. A system employing potassium iodide and hydrogen peroxide in the presence of a strong acid has proven effective for the selective iodination of electron-rich arenes. organic-chemistry.org Furthermore, reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) have been used in organocatalytic systems for the efficient iodination of activated aromatic compounds. organic-chemistry.orgnih.gov For particularly deactivated systems, highly acidic conditions using NIS in trifluoromethanesulfonic acid (TfOH) can be employed. nih.govacs.org

Table 2: Comparison of Selected Iodination Methods for Aromatic Systems

Reagent System Substrate Scope Conditions Key Features
NIS / Acid Catalyst Electron-rich arenes, thiophenes researchgate.netresearchgate.net Mild, often room temperature High selectivity, clean reaction
I₂ / Oxidant (e.g., H₂O₂, HIO₃) Various arenes ic.ac.ukorganic-chemistry.org Can require strong acids Classical, cost-effective method
I₂ or ICl / Zeolite Thiophenes, furans ic.ac.uk Heterogeneous catalysis Potentially greener, easier work-up
DIH / Thiourea Catalyst Activated aromatics organic-chemistry.orgnih.gov Organocatalytic, mild Metal-free, high yields

Dimerization Strategies for the 4,4'-Bis[3-iodo-2,5-dimethylthiophene] Backbone

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-C4' Linkage

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds. nih.govmdpi.com To create the 4,4'-bis(2,5-dimethylthiophene) backbone, a 4-functionalized 2,5-dimethylthiophene is coupled. A typical route involves the Suzuki coupling of a 4-halothiophene (e.g., 4-bromo-2,5-dimethylthiophene) with a corresponding 4-thienylboronic acid or ester (e.g., 2,5-dimethyl-4-thienylboronic acid).

The synthesis of the necessary boronic acid precursor, such as 2,5-dimethyl-3-thienylboronic acid, has been documented and can be adapted for the 4-substituted isomer. researchgate.netnih.gov The coupling reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a suitable phosphine (B1218219) ligand and a base (e.g., K₂CO₃, KOH). nih.govresearchgate.net

Although the prompt mentions 2,5-dimethyl-3-thienylboronic acid, forming a 4,4'-linkage requires a 4-thienylboronic acid derivative. A plausible synthetic sequence is:

Bromination of 2,5-dimethylthiophene to yield 3-bromo-2,5-dimethylthiophene.

Isomerization or a separate synthesis to obtain 4-bromo-2,5-dimethylthiophene.

Conversion of 4-bromo-2,5-dimethylthiophene to 2,5-dimethyl-4-thienylboronic acid.

Suzuki coupling of the boronic acid with another molecule of 4-bromo-2,5-dimethylthiophene to yield 4,4'-bis(2,5-dimethylthiophene).

Di-iodination of the resulting dimer at the 3 and 3' positions using a method described in section 2.1.

Nickel-catalyzed cross-coupling reactions provide a cost-effective and highly efficient alternative to palladium for the synthesis of biaryls, including bithiophenes. rsc.orgyoutube.com The Kumada-Tamao-Corriu coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, is particularly well-suited for this purpose. organic-chemistry.orgwikipedia.org

This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel complex, typically featuring phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) or dppp (B1165662) (1,3-bis(diphenylphosphino)propane). rsc.orgresearchgate.net For the synthesis of the 4,4'-bis(2,5-dimethylthiophene) backbone, a Kumada homocoupling of a 4-halo-2,5-dimethylthiophene could be employed, or a cross-coupling of the corresponding Grignard reagent (4-magnesio-2,5-dimethylthiophene) with a 4-halothiophene.

Nickel catalysts are known for their high reactivity, especially in the synthesis of polythiophenes and other conjugated polymers. rsc.orgresearchgate.net Their application in forming the C4-C4' linkage offers a robust and industrially viable synthetic route.

Investigation of Steric and Electronic Effects on Coupling Efficiency and Regioselectivity

The efficiency and regioselectivity of cross-coupling reactions to form thiophene-based biaryls are profoundly influenced by a delicate interplay of steric and electronic factors. researchgate.net The substitution pattern on the thiophene ring dictates the position of metalation and subsequent coupling, a critical consideration in the synthesis of precisely structured molecules.

Electronic Effects: The electronic nature of substituents on the thiophene ring plays a crucial role. Electron-donating groups, such as alkoxy groups, can raise the Highest Occupied Molecular Orbital (HOMO) level of the thiophene, which decreases the band gap and lowers the oxidation potential. rsc.org Conversely, electron-withdrawing groups (EWGs) like esters (-COOEt) or phosphonates (-PO(OEt)2) can direct coupling reactions to specific, otherwise less reactive, positions. For instance, in oxidative coupling reactions of 3-substituted thiophenes, the presence of an EWG at the 3-position facilitates a regioselective attack at the C-4 position. acs.orgacs.org This is surprising given the high reactivity of thiophenes toward electrophilic substitution at the C2/C5 positions. acs.org It is suggested that these EWGs have an activating and directing effect, as other 3-substituted thiophenes, like 3-methylthiophene, react sluggishly under similar conditions. acs.org

Steric Effects: Steric hindrance is another determining factor in regioselectivity. researchgate.net In palladium-catalyzed C-H arylation of thiophenes, the choice of ligand can overcome electronic preferences through steric control. For example, while many phosphine ligands favor arylation at the alpha-position (C5), the use of a bulky fluorinated phosphine ligand can favor the beta-position (C4). nih.gov This control is attributed to the ligand's ability to stabilize different transition states. nih.gov In the regioselective cross-coupling of polybrominated thiophenes, the balance between steric and electronic effects dictates the outcome. nih.gov

Combined Effects on Regioselectivity: Often, it is the combination of these effects that determines the final product distribution. A computational study on Pd-catalyzed ligand-controlled C-H arylation of thiophenes identified two competing pathways: a metalation/deprotonation pathway favoring the α-product and a Heck-type arylation mechanism favoring the β-product. nih.gov The ligand's electronic and steric properties tune the energy barriers for these pathways, thus controlling the regioselectivity. nih.gov For example, 2,2'-bipyridyl as a ligand favors the α-selective metalation/deprotonation route, while the bulky P[OCH(CF₃)₂]₃ ligand favors the β-selective Heck-type mechanism. nih.gov

The following table summarizes the directing effects of different substituents on the regioselectivity of thiophene coupling reactions.

Substituent/ConditionPosition on ThiopheneCoupling PositionReaction TypeReference
Electron-Withdrawing Group (e.g., COOEt, PO(OEt)₂)3-positionC4-positionOxidative Cross-Coupling acs.orgacs.orgtum.de
Bulky Phosphine Ligand (e.g., P[OCH(CF₃)₂]₃)2-positionβ-position (C4)Pd-catalyzed C-H Arylation nih.gov
2,2'-bipyridyl Ligand2-positionα-position (C5)Pd-catalyzed C-H Arylation nih.gov
Alkoxy Group3-positionN/A (lowers oxidation potential)Polymerization rsc.org

This table illustrates how electronic and steric factors can be manipulated to achieve desired regioselectivity in the synthesis of substituted thiophenes.

Transition-Metal-Free Coupling Approaches for Biaryl and Heterobiaryl Formation

While transition-metal-catalyzed reactions are powerful tools for C-C bond formation, there is growing interest in developing transition-metal-free alternatives to reduce costs and toxic metal contamination. cas.cnfiu.edu These methods often rely on strong bases or other promoters to facilitate the coupling of aryl halides with arenes and heteroarenes. nih.govacs.org

One prominent transition-metal-free method is base-promoted homolytic aromatic substitution (HAS). cas.cnacs.org This type of reaction typically involves the generation of an aryl radical from an aryl halide via a single-electron transfer (SET) process, often initiated by a base like potassium tert-butoxide (KOtBu). acs.org The resulting aryl radical then adds to an arene or heteroarene, and subsequent electron and proton transfers yield the final biaryl product. acs.org

Key features of these reactions include:

Reaction Initiation: A base, sometimes in complex with a ligand, initiates an SET process to generate a radical anion from the aryl halide. This anion then expels a halide to form the crucial aryl radical. acs.org

Substrate Scope: These methods are effective for coupling aryl halides with a variety of (hetero)arenes. The coupling of electron-deficient aryl halides often proceeds with higher yields. fiu.edunih.gov

Reaction Conditions: Common promoters include alkali metal bases like KOtBu, NaOtBu, and Cs₂CO₃ in solvents like DMSO. cas.cnnih.gov For instance, Cs₂CO₃ in DMSO has been shown to effectively promote the cross-coupling of arenes with cyano- or nitro-substituted aryl halides without the need for a ligand. nih.gov

The following table presents examples of conditions used for transition-metal-free biaryl synthesis.

Aryl HalideArenePromoter/BaseSolventOutcomeReference
Cyano/Nitro-substituted Aryl HalidesVarious ArenesCs₂CO₃DMSOGood yields of functionalized biaryls nih.gov
Aryl HalidesN-containing HeteroarenesKOtBuN/AFirst example of base-promoted TMF cross-coupling cas.cn
Aryl HalidesArylstannanesLiClDMFGood to high yields of biaryls fiu.edu
Acryl Aniline Derivatives(intramolecular)KOtBu / AIBNBenzene (B151609)Excellent yields of phenanthridinones acs.org

This table highlights various systems for transition-metal-free coupling, demonstrating the versatility of this approach for forming biaryl and heterobiaryl compounds.

Microwave-Assisted Synthetic Enhancements in Thiophene Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved selectivity compared to conventional heating methods. nih.govfrontiersin.org In thiophene chemistry, microwave irradiation provides a rapid and efficient route to various derivatives, from simple substituted thiophenes to complex oligomers. acs.orgrsc.org

The primary advantages of using microwave heating in thiophene synthesis include:

Rapid Reaction Kinetics: Microwave irradiation can dramatically reduce reaction times. For example, a reaction to form a benzothiophene (B83047) that took 17 hours with conventional heating was completed in just 15 minutes under microwave conditions at 90 °C. rsc.org Similarly, a saponification reaction was completed in 3 minutes at 100 °C, a significant improvement over hours of refluxing. rsc.org

Improved Yields and Purity: By minimizing reaction times, microwave heating can reduce the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields. In the solvent-free, microwave-assisted Suzuki coupling for thiophene oligomers, a quaterthiophene was obtained in 65% yield in just 6 minutes. acs.org

Solvent-Free and Greener Conditions: Microwave technology facilitates solvent-free reactions, for instance by using solid supports like aluminum oxide, which aligns with the principles of green chemistry. acs.org It also enables the use of environmentally benign, bio-derived solvents. nih.govfrontiersin.org

Facilitation of Complex Syntheses: Microwave reactors equipped for high pressure and multiple gas inlets can be used for one-pot, multi-step syntheses, such as the C-H arylation of a thiophene followed by reduction and carbonylation to form a quinazolinone derivative. nih.govfrontiersin.org

The following table compares conventional and microwave-assisted methods for the synthesis of thiophene derivatives.

Reaction TypeConventional MethodMicrowave-Assisted MethodImprovementReference
Benzothiophene Synthesis (Annulation)17 hours at RT15 minutes at 90 °CDrastic reduction in reaction time rsc.org
Saponification of Thiophene Ester3 hours reflux3 minutes at 100 °CDrastic reduction in reaction time rsc.org
Suzuki Coupling (Quaterthiophene)N/A6 minutesRapid synthesis with good yield (65%) acs.org
Gewald Reaction (Aminothiophene)Conventional heatingSolvent-free irradiationHigh yields (84-95%) and solvent-free conditions researchgate.net

This table demonstrates the significant enhancements in reaction efficiency and time achieved by applying microwave irradiation to the synthesis of thiophene compounds.

Chemical Reactivity and Transformational Chemistry

Reactivity of the Aryl Iodide Moieties in 4,4'-Bis[3-iodo-2,5-dimethylthiophene]

The carbon-iodine bonds on the thiophene (B33073) rings are the most reactive sites for many chemical transformations, particularly for the construction of larger, more complex molecules.

The aryl iodide groups in 4,4'-Bis[3-iodo-2,5-dimethylthiophene] are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the conjugated π-system of the molecule by forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to link the bis-thiophene core to other aromatic or unsaturated moieties.

For instance, palladium-catalyzed cross-coupling has been successfully used to couple aryl iodides with various partners. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of Pd(OAc)2 with suitable phosphine (B1218219) ligands can facilitate the coupling of aryl iodides. These methodologies allow for the synthesis of complex molecules where the thiophene units are integrated into larger conjugated frameworks, which is of significant interest for materials science applications. acs.orgacs.org The reactivity of aryl iodides in such transformations is generally higher than that of the corresponding bromides or chlorides. frontiersin.org

Below is a table summarizing common cross-coupling reactions applicable to aryl iodides:

Reaction NameCoupling PartnerCatalyst System (Example)Resulting Bond
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂)Pd(PPh₃)₄ + BaseC-C
Stille Coupling Organotin Reagent (e.g., Ar-SnBu₃)Pd(PPh₃)₄C-C
Heck Coupling AlkenePd(OAc)₂ + PPh₃ + BaseC-C
Sonogashira Coupling Terminal AlkynePd(PPh₃)₄ + CuI + BaseC-C (alkynyl)
Buchwald-Hartwig Amination AminePd₂(dba)₃ + Ligand + BaseC-N

The iodine atoms on the thiophene rings can be replaced through nucleophilic substitution or can undergo halogen-metal exchange. Aromatic Finkelstein reactions, which involve the substitution of one halogen for another, are typically catalyzed by metal complexes, with nickel being a common choice. frontiersin.orgnih.gov Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult but can occur under specific conditions or with highly activated substrates.

A more versatile method for functionalizing the iodo-positions is through halogen-metal exchange. wikipedia.org This reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.edu This process generates a highly reactive organolithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce new functional groups. The rate of halogen-metal exchange is generally faster for iodides compared to bromides and chlorides. wikipedia.org The formation of an "ate-complex" has been proposed as an intermediate in these transformations. harvard.edu

The following table illustrates the versatility of the organolithium intermediate formed via halogen-metal exchange:

ElectrophileReagent ExampleIntroduced Functional Group
Carbon dioxideCO₂Carboxylic acid (-COOH)
Aldehydes/KetonesRCHO / RCOR'Hydroxymethyl/Hydroxyalkyl (-CH(OH)R / -C(OH)RR')
Alkyl halidesR-XAlkyl group (-R)
BoratesB(OR)₃Boronic acid/ester (-B(OH)₂ / -B(OR)₂)
DisulfidesRSSRThioether (-SR)

Reactivity of the Thiophene Ring System

The thiophene ring itself is an aromatic system and can undergo reactions typical of such structures. The presence of activating methyl groups and deactivating iodo substituents influences the regioselectivity of these transformations.

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. pearson.comnih.gov Substitution typically occurs preferentially at the C2 (or α) position. pearson.com In 4,4'-Bis[3-iodo-2,5-dimethylthiophene], the C2 and C5 positions are occupied by methyl groups. The remaining unsubstituted positions on the thiophene rings are the C4 positions, which are adjacent to the other thiophene ring. However, electrophilic attack at these positions would be sterically hindered and electronically disfavored. The methyl groups at the C2 and C5 positions are activating, while the iodine at the C3 position is deactivating and ortho-, para-directing. Given the substitution pattern, further electrophilic aromatic substitution on the thiophene ring of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] is expected to be challenging. Any potential substitution would likely be directed by the existing substituents, but the steric hindrance and electronic effects make it a less favorable reaction pathway compared to reactions at the aryl iodide moieties.

The methyl groups at the C2 and C5 positions offer alternative sites for derivatization. One common strategy for functionalizing methyl groups on aromatic rings is through free-radical halogenation. pearson.com This typically involves reacting the substrate with a halogen source, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN. This would lead to the formation of halomethyl derivatives, which are versatile intermediates for further transformations. For example, a bromomethyl group can be readily converted into alcohols, ethers, amines, or nitriles through nucleophilic substitution reactions.

Another potential, though more challenging, derivatization pathway is the oxidation of the methyl groups to carboxylic acids. This would require strong oxidizing agents and harsh reaction conditions, which could potentially interfere with other functional groups in the molecule, such as the iodo substituents or the thiophene ring itself.

Polymerization and Oligomerization Studies Involving 4,4 Bis 3 Iodo 2,5 Dimethylthiophene

Utilization as a Monomer in Conjugated Polymer Synthesis

The bifunctional nature of 4,4'-Bis[3-iodo-2,5-dimethylthiophene], with two reactive C-I bonds, makes it a suitable monomer for the synthesis of conjugated polymers. The resulting polymers would feature a bithiophene unit with a unique substitution pattern, which could lead to interesting electronic and morphological properties.

While specific studies on the polymerization of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] are not extensively documented in the public domain, its structure lends itself to established polymerization methodologies for polythiophenes. The synthesis of polythiophenes from di-iodinated thiophene (B33073) monomers is a common strategy, often employing transition-metal-catalyzed cross-coupling reactions.

The rational design of polythiophenes using this monomer would involve its reaction with a suitable comonomer or a self-condensation reaction. For instance, a Yamamoto-type homocoupling reaction could be envisioned, where the monomer is treated with a nickel(0) complex, such as Ni(COD)₂, to effect dehalogenative polymerization. This would result in a polymer chain consisting of repeating 4,4'-bis(2,5-dimethylthiophene) units.

Alternatively, Stille or Suzuki cross-coupling reactions could be employed by reacting 4,4'-Bis[3-iodo-2,5-dimethylthiophene] with a distannylated or diboronylated comonomer, respectively. This approach allows for the introduction of other aromatic or heteroaromatic units into the polymer backbone, enabling fine-tuning of the electronic and physical properties of the resulting polymer. The choice of catalyst, ligands, and reaction conditions would be critical in controlling the molecular weight, regioregularity, and yield of the polymer.

Illustrative Data Table for a Hypothetical Polythiophene Synthesis

Below is a hypothetical data table illustrating the potential outcomes of a Stille cross-coupling polymerization of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] with a distannylated comonomer. This data is illustrative and not based on experimental results for this specific monomer.

EntryComonomerCatalystLigandSolventTemp (°C)Mn (kDa)PDI
1(Thiophene-2,5-diyl)bis(trimethylstannane)Pd(PPh₃)₄-Toluene11015.21.8
2(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane)Pd₂(dba)₃P(o-tol)₃DMF10025.62.1

Electrochemical polymerization is another powerful technique for the synthesis of conjugated polymers, offering direct deposition of the polymer film onto an electrode surface. For a monomer like 4,4'-Bis[3-iodo-2,5-dimethylthiophene], electrochemical polymerization would proceed through the oxidative coupling of the thiophene rings.

The mechanism involves the initial oxidation of the monomer at the electrode surface to form a radical cation. This radical cation can then couple with another radical cation or a neutral monomer molecule. Subsequent deprotonation and further oxidation steps lead to the growth of the polymer chain on the electrode. The presence of the iodo-substituents could potentially influence the oxidation potential of the monomer and the morphology of the resulting polymer film. It is also possible that under certain electrochemical conditions, the C-I bond could be reductively cleaved, leading to different reaction pathways.

The methodology for electrochemical polymerization would involve dissolving the monomer in a suitable solvent containing a supporting electrolyte. The polymerization is then carried out by applying a constant potential (potentiostatic), sweeping the potential (potentiodynamic), or applying a constant current (galvanostatic). The properties of the resulting polymer film, such as conductivity, electroactivity, and morphology, would be dependent on the polymerization conditions, including the solvent, electrolyte, and electrochemical parameters.

Controlled Oligomer Synthesis

The synthesis of well-defined, monodisperse oligomers is crucial for understanding the fundamental structure-property relationships of conjugated materials. 4,4'-Bis[3-iodo-2,5-dimethylthiophene] can serve as a core unit or a building block in the stepwise synthesis of oligothiophenes.

The synthesis of defined oligothiophenes incorporating the 4,4'-Bis[3-iodo-2,5-dimethylthiophene] moiety can be achieved through iterative cross-coupling strategies. For instance, a Suzuki or Stille coupling reaction could be used to couple the di-iodo monomer with a mono-boronylated or mono-stannylated thiophene derivative. The resulting product could then be further functionalized and coupled to extend the oligomer chain.

A convergent synthesis approach could also be employed, where pre-synthesized oligothiophene arms are coupled to the central 4,4'-bis(2,5-dimethylthiophene) core. This method allows for the creation of more complex and branched oligomeric structures. The purification of these oligomers, often requiring techniques like column chromatography or preparative size-exclusion chromatography, is a critical step to obtain materials with a precise length and structure.

The steric hindrance from the methyl groups at the 2- and 5-positions would likely induce a twist in the bithiophene unit, influencing the planarity of the oligomer backbone. This, in turn, would affect the effective conjugation length and, consequently, the absorption and emission properties of the oligomer. The iodine atoms, if retained in the final oligomer, would increase the molecular weight and could participate in intermolecular interactions, influencing the solid-state packing.

Illustrative Data Table of Hypothetical Oligomer Properties

The following table provides hypothetical photophysical data for a series of oligomers containing a central 4,4'-bis(2,5-dimethylthiophene) unit, demonstrating the expected trend of red-shifted absorption and emission with increasing chain length. This data is illustrative and not based on experimental results for these specific oligomers.

Oligomer (n = number of thiophene rings)λ_abs (nm) in CHCl₃λ_em (nm) in CHCl₃Quantum Yield (Φ_F)
33804500.25
54154900.35
74355200.42

Advanced Applications in Functional Materials and Devices

Organic Electronic and Optoelectronic Devices

The iodinated nature of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] makes it an ideal monomer for polymerization reactions, such as Stille and Suzuki couplings, to form high-performance conjugated polymers. acs.org These polymers are the cornerstone of various organic electronic and optoelectronic devices.

Organic Field-Effect Transistors (OFETs)

Polymers derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene] are expected to exhibit promising semiconducting properties for application in Organic Field-Effect Transistors (OFETs). The bithiophene structure is a well-established component in high-performance p-type organic semiconductors. The incorporation of such units into a polymer backbone generally leads to materials with good charge transport characteristics.

While specific performance data for polymers directly synthesized from 4,4'-Bis[3-iodo-2,5-dimethylthiophene] is not extensively documented, the performance of analogous bithiophene-imide-based polymers provides valuable insights into their potential. For instance, copolymers incorporating bithiophene units have demonstrated hole mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. nih.gov Furthermore, increasing the conjugation length of the donor comonomer from a single thiophene (B33073) to a bithiophene has been shown to enhance hole transport capabilities. researchgate.net It is anticipated that polymers based on the 4,4'-bis(2,5-dimethylthiophen-3-yl) backbone would exhibit similar, if not improved, performance due to the well-ordered packing facilitated by the planar bithiophene units.

Analogous Polymer System Hole Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Reference
Bithiophene-Imide Copolymer (P2)~10⁻³- nih.gov
Tetrathiophene-Imide Copolymer (P3)~10⁻²- nih.gov
Polythiophene with Conjugated Side Chain (P2)0.034 - 0.06110⁴ mdpi.com

This table presents data for analogous polymer systems to illustrate the potential performance of materials derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene].

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics (OPVs), derivatives of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] are promising as donor materials in bulk heterojunction solar cells. The electronic properties of the donor material are critical in determining the power conversion efficiency (PCE) of the device. Polythiophenes are widely utilized as electron donor materials in OPVs due to their thermal stability, environmental friendliness, and cost-effectiveness. researchgate.net

The design of low bandgap donor-acceptor copolymers is a key strategy for enhancing the performance of OPVs. researchgate.net By copolymerizing monomers derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene] with suitable electron-accepting units, it is possible to create materials with broad absorption spectra and optimized energy levels for efficient charge separation. For example, copolymers of thiophene and benzothiadiazole derivatives have been shown to yield low bandgap polymers with desirable properties for solar cell applications. mdpi.com

Thiophene-Based Polymer System Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Short-Circuit Current (Jsc) Fill Factor (FF) Reference
TTT-co-P3HT---- researchgate.net
PCPDTBT2.03%--- researchgate.net
Modified PCPDTBT1.82% - 2.02%--- researchgate.net

This table showcases the performance of various thiophene-based polymers in organic solar cells, indicating the potential of materials derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene].

Organic Light-Emitting Diodes (OLEDs)

Materials synthesized from 4,4'-Bis[3-iodo-2,5-dimethylthiophene] have potential applications in organic light-emitting diodes (OLEDs), particularly as emissive or charge-transporting layers. The photoluminescent properties of the material are of paramount importance for its use in the emissive layer. Thiophene-based oligomers and polymers are known to exhibit tunable emission colors and high fluorescence quantum yields.

For instance, terthiophene-based imidazole (B134444) luminophores have been synthesized and shown to exhibit strong photoluminescence. researchgate.net A terthiophene-based imidazole dicarboxylic acid derivative displayed emission bands at 494 nm and 515 nm. researchgate.net This demonstrates the potential for developing new emissive materials by functionalizing the bithiophene core of 4,4'-Bis[3-iodo-2,5-dimethylthiophene]. The introduction of different functional groups can modulate the emission wavelength and quantum efficiency, allowing for the creation of materials that emit across the visible spectrum.

Thiophene-Based Luminophore Absorption Maxima (nm) Emission Maxima (nm) Reference
DTTI418, 435465, 489 researchgate.net
TIBTCH2453, 472494, 515 researchgate.net

This table presents the photophysical properties of related terthiophene-based luminophores, suggesting the potential of derivatives of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] in OLED applications.

Electrochromic Materials and Devices

Electrochromic materials, which change their optical properties in response to an applied voltage, are another promising application for polymers derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene]. Conducting polymers, including polythiophenes, are excellent candidates for electrochromic devices due to their ability to be switched between colored and transparent states.

The electropolymerization of monomers based on the 4,4'-bis(2,5-dimethylthiophen-3-yl) structure can lead to the formation of electrochromic thin films. The color changes in these materials are a result of the reversible oxidation and reduction of the polymer backbone. Copolymers of thiophene derivatives with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), can exhibit enhanced electrochromic performance, including high optical contrast, fast switching times, and good stability. mdpi.com For example, a copolymer of a benzothiadiazole derivative and EDOT showed a low bandgap and distinct color changes upon application of an oxidation potential. mdpi.com

Electrochromic Polymer/Copolymer Oxidation Potential (V) Bandgap (eV) Color Change Reference
P(TBT-co-EDOT)-1.62- mdpi.com
PEDOT-1.83- mdpi.com
P(TBT)-1.90- mdpi.com

This table summarizes the electrochromic properties of related thiophene-based copolymers, highlighting the potential of materials derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene].

Photochromic Materials Derived from Thiophene Analogues

The structural motif of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] is highly suitable for the design of photochromic materials, particularly dithienylethene derivatives. Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Dithienylethenes are a well-known class of photochromic compounds that undergo a reversible electrocyclic reaction upon irradiation with UV and visible light.

Sensing Applications and Chemical Detectors Based on Thiophene Derivatives

Thiophene-based polymers and oligomers have been extensively investigated for their use in chemical sensors and detectors. The electronic properties of these materials can be modulated by their interaction with specific analytes, leading to a measurable signal, such as a change in fluorescence or conductivity.

Integration in Molecular Computing Architectures (e.g., Quantum-dot Cellular Automata)

The field of molecular electronics is actively exploring alternatives to conventional silicon-based computing, with Quantum-dot Cellular Automata (QCA) emerging as a promising paradigm. researchgate.netresearchgate.net QCA operates on the principle of encoding binary information in the spatial arrangement of electric charges within a molecule or a cell, rather than relying on the flow of electric current. researchgate.netarxiv.org The fundamental component of a QCA system is a cell, which consists of several "dots" or redox-active sites where charge can be localized. researchgate.net The state of a cell, representing a '0' or a '1', is determined by the configuration of charges within these dots. mdpi.com Information is transmitted through the electrostatic interactions between adjacent cells, leading to a cascade of state changes along a QCA wire. researchgate.net

Thiophene-based molecules have garnered significant attention as potential candidates for molecular QCA cells due to their rich electronic properties and the tunability of their structure. researchgate.netresearchgate.net The compound 4,4'-Bis[3-iodo-2,5-dimethylthiophene] presents a compelling architecture for QCA applications, although direct experimental or theoretical studies on its integration into such systems are not yet available in the current body of scientific literature. However, an analysis of its constituent structural features allows for a prospective evaluation of its potential in molecular computing.

The core of this molecule consists of two thiophene rings linked at the 4,4'-positions. This bis-thiophene structure can be conceptualized as a two-dot system, where each thiophene ring acts as a potential localization site for charge. The 2,5-dimethyl substitution on each thiophene ring is known to influence the electronic properties of the molecule. Methyl groups are electron-donating, which can affect the energy levels of the molecular orbitals and the ease of oxidation or reduction at the thiophene sites.

The presence of an iodine atom at the 3-position of each thiophene ring is a critical feature. Halogen atoms, such as iodine, are known to modulate the electronic characteristics of aromatic systems through a combination of inductive and resonance effects. researchgate.net In the context of QCA, the introduction of iodine can serve several purposes. It can influence the energy barrier for charge transfer between the two thiophene "dots," a crucial parameter for the operation of a QCA cell. Furthermore, the polarizability of the carbon-iodine bond could be exploited to enhance the coupling between adjacent molecular cells.

The conceptual design of a QCA cell based on 4,4'-Bis[3-iodo-2,5-dimethylthiophene] would involve the controlled placement of charge, likely through oxidation or reduction, to create distinct charge localization states. For instance, the removal of an electron could lead to a hole that is localized primarily on one of the two thiophene rings, representing a binary state. The switching between states would be triggered by the electrostatic field of a neighboring molecule.

While detailed research findings on the specific application of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] in QCA are pending, the structural motifs present in the molecule suggest its potential as a building block for molecular computing architectures. Future theoretical and experimental investigations are necessary to fully elucidate its charge transfer dynamics and its viability as a functional QCA cell.

Table of Potential Roles of Structural Components in QCA Functionality

Structural ComponentPotential Role in Quantum-dot Cellular Automata (QCA)
4,4'-Bis(thiophene) CoreForms a two-dot system for charge localization, representing binary states.
2,5-Dimethyl GroupsModulate the electron density and energy levels of the thiophene "dots."
3-Iodo SubstituentsInfluence the energy barrier for intramolecular charge transfer and enhance intercellular coupling.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes for 4,4'-Bis[3-iodo-2,5-dimethylthiophene]

Currently, there is a lack of established, optimized synthetic protocols specifically for 4,4'-Bis[3-iodo-2,5-dimethylthiophene]. Future research will need to focus on developing efficient and sustainable methods for its synthesis. A plausible forward-looking approach would involve a two-step process: the formation of the 4,4'-bis(2,5-dimethylthiophene) core, followed by a selective iodination.

Prospective Synthetic Strategies:

A key area of development will be the exploration of greener synthetic methodologies. This could involve the use of less hazardous solvents, lower reaction temperatures, and catalysts with high turnover numbers. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts.

Palladium-Catalyzed Cross-Coupling Reactions: Stille or Suzuki coupling reactions could be employed to form the central C-C bond between two 2,5-dimethylthiophene (B1293386) units. Future research should focus on optimizing these reactions to achieve high yields and minimize catalyst loading.

Direct Arylation: As a more atom-economical alternative to traditional cross-coupling, direct arylation methods could be investigated to form the bithiophene core.

Selective Iodination: Following the synthesis of the bithiophene core, selective iodination at the 3 and 3' positions will be crucial. Research into electrophilic iodinating agents that offer high regioselectivity will be necessary to avoid the formation of unwanted isomers. researchgate.net

Table 1: Hypothetical Comparison of Potential Synthetic Routes

Synthetic Route Key Reagents Potential Advantages Potential Challenges
Stille Coupling & IodinationOrganotin compounds, Palladium catalyst, Iodinating agentHigh yields, well-established methodology.Toxicity of organotin reagents, catalyst cost.
Suzuki Coupling & IodinationBoronic acids/esters, Palladium catalyst, Iodinating agentLower toxicity than Stille, stable reagents.Catalyst sensitivity, potential for side reactions.
Direct Arylation & IodinationPalladium catalyst, Oxidant, Iodinating agentHigh atom economy, fewer synthetic steps.Regioselectivity control, optimization of reaction conditions.

It is important to note that the data in Table 1 is illustrative and represents potential outcomes based on established chemical principles.

Exploration of Novel Functionalized Polymers and Copolymers Incorporating the Bis-Thiophene Moiety

The structure of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] makes it an excellent candidate as a monomer for the synthesis of novel conjugated polymers and copolymers. The iodine atoms can serve as reactive sites for further functionalization or for polymerization via cross-coupling reactions.

Future research in this area will likely focus on synthesizing a variety of polymeric structures and investigating how the incorporation of the bis-thiophene moiety influences the material's electronic and optical properties. The methyl groups can enhance solubility, a crucial factor for solution-processable materials used in printed electronics.

Potential Polymer Architectures:

Homopolymers: Polymerization of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] through dehalogenative coupling could lead to a homopolymer with a highly regular structure.

Alternating Copolymers: Copolymerization with other aromatic monomers could yield alternating copolymers with tunable band gaps and energy levels, which is critical for applications in organic photovoltaics and light-emitting diodes. acs.orgrsc.org

Advanced In Situ Characterization Techniques for Understanding Polymerization Dynamics and Structure-Property Relationships

To fully understand and control the properties of polymers derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene], it will be essential to employ advanced in situ characterization techniques. These methods allow for real-time monitoring of the polymerization process and the evolution of the material's structure and properties.

Future research should leverage techniques such as:

In situ Spectroelectrochemistry: To monitor changes in the electronic structure of the polymer during electrochemical doping and dedoping.

In situ X-ray Scattering: To observe the development of crystalline domains and molecular packing during polymerization and processing.

In situ Raman and Infrared Spectroscopy: To track the formation of chemical bonds and conformational changes in real-time.

These techniques will provide invaluable insights into the polymerization dynamics and help establish clear structure-property relationships, guiding the rational design of new materials with desired functionalities.

Computational Design and Prediction of Novel Materials Based on 4,4'-Bis[3-iodo-2,5-dimethylthiophene]

Computational modeling and simulation will be a powerful tool in accelerating the discovery and development of new materials based on 4,4'-Bis[3-iodo-2,5-dimethylthiophene]. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic and optical properties of the monomer and its corresponding polymers. acs.org

Prospective Computational Studies:

Monomer Properties: Calculation of the monomer's geometry, frontier molecular orbital energies (HOMO and LUMO), and ionization potential.

Polymer Properties: Simulation of the electronic band structure, bandgap, and absorption spectra of hypothetical polymers and copolymers.

Intermolecular Interactions: Modeling of the intermolecular packing and charge transport properties in the solid state.

Table 2: Hypothetical Predicted Properties of a Polymer Derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene]

Property Predicted Value Potential Implication
HOMO Level-5.4 eVGood for hole injection in electronic devices.
LUMO Level-2.8 eVSuitable for electron transport.
Band Gap2.6 eVPotential for blue light emission or as a wide-bandgap semiconductor.
SolubilityHigh in common organic solventsExcellent processability for device fabrication.

The values in Table 2 are hypothetical and intended to illustrate the type of data that could be generated through computational studies.

Exploration of Synergistic Applications in Multi-functional Materials and Systems

The unique combination of a conjugated backbone, solubilizing groups, and reactive iodine sites suggests that materials derived from 4,4'-Bis[3-iodo-2,5-dimethylthiophene] could find use in a variety of multifunctional systems.

Future research should explore the integration of these materials into devices and systems where multiple functionalities are required. Potential synergistic applications include:

Sensors: The conjugated backbone can act as a transducer for chemical or biological sensing events, while the iodine atoms could serve as sites for attaching specific recognition elements.

Thermoelectric Devices: The electrical conductivity of the doped polymers, combined with potentially low thermal conductivity, could be exploited for thermoelectric energy generation.

Bioelectronics: The biocompatibility of thiophene-based materials opens up possibilities for applications in bioelectronic interfaces and implantable devices.

By systematically exploring these research avenues, the scientific community can unlock the full potential of 4,4'-Bis[3-iodo-2,5-dimethylthiophene] and its derivatives, paving the way for the development of a new generation of high-performance organic materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.